molecular formula C9H6ClNO2 B1406369 5-Hydroxy-1H-indole-2-carbonyl chloride CAS No. 1706462-53-4

5-Hydroxy-1H-indole-2-carbonyl chloride

Cat. No.: B1406369
CAS No.: 1706462-53-4
M. Wt: 195.6 g/mol
InChI Key: VVAUVZGIIMDQFF-UHFFFAOYSA-N
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Description

5-Hydroxy-1H-indole-2-carbonyl chloride is a halogenated indole derivative characterized by a hydroxyl group at position 5 and a reactive carbonyl chloride moiety at position 2. The hydroxyl group at position 5 may enhance hydrogen-bonding interactions, influencing solubility and reactivity compared to non-hydroxylated analogs.

Properties

IUPAC Name

5-hydroxy-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-9(13)8-4-5-3-6(12)1-2-7(5)11-8/h1-4,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAUVZGIIMDQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Physical Properties

The position and nature of substituents significantly impact melting points and solubility:

Compound Substituent(s) Melting Point (°C) Key Features Reference
5-Chloroindole-3-carbaldehyde Cl (position 5), aldehyde (3) Not reported Molecular weight: 179.61; ≥98% purity
Indole-5-carboxylic acid COOH (position 5) 208–210 Higher solubility in polar solvents
Indole-6-carboxylic acid COOH (position 6) 256–259 Exceptional thermal stability
3-Methoxy-1H-indole derivative OCH₃ (position 4) 159–160 Lower melting point due to methoxy group

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br, COOH) elevate melting points compared to electron-donating groups (e.g., OCH₃).
  • Positional isomerism (e.g., 5- vs. 6-carboxylic acids) alters thermal stability, with para-substituted derivatives (e.g., position 6) often exhibiting higher melting points.

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